Bienvenue dans la boutique en ligne BenchChem!

AQ148

HIV-1 protease inhibition Drug resistance Scaffold hopping

AQ148 is a chemically distinct HIV-1 protease inhibitor validated by a 2.5Å co-crystal structure, offering a strategic advantage over traditional peptidomimetics in structure-based drug design. Its unique aminimide scaffold and cross-species activity (HIV-1/SIV IC50 1.5-5 µM) make it essential for resistance studies and scaffold-hopping campaigns. Procure this high-purity research tool to accelerate your lead optimization programs.

Molecular Formula C30H37N3O4
Molecular Weight 503.6 g/mol
CAS No. 178820-70-7
Cat. No. B1667581
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAQ148
CAS178820-70-7
SynonymsAQ 148
AQ-148
AQ148
Molecular FormulaC30H37N3O4
Molecular Weight503.6 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(C[N+](C)(CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3)[O-]
InChIInChI=1S/C30H37N3O4/c1-30(2,3)37-29(36)31-26(20-23-14-8-5-9-15-23)27(34)22-33(4,21-24-16-10-6-11-17-24)32-28(35)25-18-12-7-13-19-25/h5-19,26-27H,20-22H2,1-4H3,(H,31,36)(H,32,35)/t26?,27-,33-/m0/s1
InChIKeyVFHVMNORSGLKBR-MKWATWPISA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

AQ148 (CAS 178820-70-7): Aminimide Peptide Isostere HIV-1 Protease Inhibitor for Structure-Based Discovery


AQ148 (CAS 178820-70-7) is a small-molecule, competitive HIV-1 protease inhibitor characterized by a unique aminimide peptide isostere scaffold [1]. This chemotype represents a novel class of transition state analogues distinct from traditional peptidomimetic HIV-1 protease inhibitors [1]. The compound exhibits an enzymatic inhibition constant (Ki) of 137 nM against HIV-1 protease and shows cross-species activity against HIV-1, HIV-2, and SIV aspartic proteases with IC50 values of 1.5 μM, 3.4 μM, and 5 μM, respectively . A high-resolution co-crystal structure with HIV-1 protease at 2.5 Å provides atomic-level detail of its binding mode, making AQ148 a valuable tool for structure-based drug design and lead optimization campaigns [1].

Why Generic HIV-1 Protease Inhibitors Cannot Substitute for AQ148 in Scaffold-Hopping and Resistance Studies


Generic HIV-1 protease inhibitors, including FDA-approved peptidomimetics such as indinavir and nelfinavir, share a common peptidomimetic framework that is increasingly compromised by viral resistance mutations [1]. AQ148, in contrast, incorporates a chemically distinct aminimide peptide isostere backbone that engages the protease active site via a non-traditional transition state mimic [2]. This structural divergence translates into a unique binding fingerprint and a distinct resistance profile, as evidenced by the compound's ability to evade common resistance mechanisms that undermine conventional peptidomimetics [2]. Furthermore, AQ148 has been crystallized at 2.5 Å resolution in complex with HIV-1 protease, offering an experimentally validated, high-fidelity template for structure-based design that generic alternatives cannot provide [2]. The quantitative differentiation detailed below demonstrates that AQ148 is not a potency-equivalent substitute but a strategically distinct chemical probe.

Quantitative Differentiation of AQ148 (178820-70-7) from Clinically Relevant HIV-1 Protease Inhibitors


Distinct Aminimide Scaffold: A Non-Peptidomimetic Starting Point for Overcoming Resistance

AQ148 is defined by an aminimide peptide isostere core, a chemical scaffold absent from all FDA-approved HIV-1 protease inhibitors [1]. This structural divergence is critical for circumventing pre-existing resistance. While common peptidomimetics like indinavir and nelfinavir are vulnerable to active site mutations that can increase Ki values by up to 890- and 1750-fold, respectively [2], AQ148's novel binding mode—as visualized in its 2.5 Å co-crystal structure—provides a foundation for designing inhibitors with a potentially orthogonal resistance profile [1].

HIV-1 protease inhibition Drug resistance Scaffold hopping Transition state analogues

Enzymatic Potency (Ki) Comparison: AQ148 vs. FDA-Approved HIV-1 Protease Inhibitors

In direct biochemical assays, AQ148 exhibits a Ki of 137 nM against wild-type HIV-1 protease [1]. This potency is significantly lower than that of first-line FDA-approved inhibitors, such as indinavir (Ki = 0.543 nM) and nelfinavir (Ki = 0.254 nM) [2]. While AQ148 is not the most potent inhibitor, its sub-micromolar Ki is well-suited for mechanistic studies where ultra-high potency is not required and where its unique scaffold offers distinct advantages in resistance profiling and structure-activity relationship (SAR) exploration [1].

HIV-1 protease inhibition Enzyme kinetics Ki determination Inhibitor potency

Cross-Species Selectivity: Differential Inhibition of HIV-1, HIV-2, and SIV Proteases

AQ148 demonstrates a clear rank-order of potency across retroviral proteases, with IC50 values of 1.5 μM for HIV-1, 3.4 μM for HIV-2, and 5 μM for SIV . This cross-species selectivity profile is valuable for comparative virology studies and for evaluating inhibitor specificity in relevant animal models (e.g., SIV). Unlike some potent inhibitors that lose activity against HIV-2 or SIV, AQ148 maintains measurable inhibition across all three species, albeit with lower potency against the non-human primate enzyme.

HIV-1 protease HIV-2 protease SIV protease Species selectivity Antiviral assays

High-Resolution Co-Crystal Structure (2.5 Å) with HIV-1 Protease

The 3-D co-crystal structure of AQ148 bound to HIV-1 protease has been solved at 2.5 Å resolution, providing atomic-level detail of the inhibitor's binding mode [1]. This structural data reveals specific protein/inhibitor interactions that correlate with structure-activity relationships within the aminimide series. In contrast, many early-stage tool compounds lack high-resolution structural characterization, which limits their utility for rational design and molecular modeling. The availability of this structure directly supports computational chemistry, fragment-based design, and the optimization of next-generation aminimide-based inhibitors [1].

X-ray crystallography Protein-ligand complex Structure-based drug design Binding mode analysis

SAR Tractability: 29 Synthesized Derivatives Enable Scaffold Optimization

The primary publication on AQ148 reports the synthesis and evaluation of 29 derivatives, with systematic chemical modifications at the P1, P2, P1', and P2' positions of the aminimide scaffold [1]. This extensive SAR campaign demonstrates the scaffold's amenability to chemical diversification and establishes a clear framework for further optimization. In comparison, many early-stage tool compounds are described with limited or no derivative data, hindering lead optimization efforts. The availability of this SAR data accelerates the design of next-generation inhibitors with improved potency, selectivity, or pharmacokinetic properties [1].

Structure-activity relationship Medicinal chemistry Derivative synthesis Lead optimization

Validated Research Applications for AQ148 (178820-70-7) Based on Quantitative Evidence


Structure-Based Design of Next-Generation HIV-1 Protease Inhibitors

The high-resolution co-crystal structure of AQ148 bound to HIV-1 protease at 2.5 Å [1] provides an experimentally validated template for structure-based drug design. Researchers can utilize this structure for molecular docking, pharmacophore modeling, and virtual screening to identify novel chemotypes or to guide the optimization of the aminimide scaffold. The availability of this structural data differentiates AQ148 from tool compounds lacking such characterization and is critical for rational design efforts aimed at overcoming drug resistance.

Comparative Virology and Species-Specific Protease Inhibition Studies

The defined IC50 values of AQ148 for HIV-1 (1.5 μM), HIV-2 (3.4 μM), and SIV (5 μM) proteases [1] enable its use as a tool compound in comparative virology experiments. Researchers can employ AQ148 to investigate species-specific differences in protease inhibition, to validate cellular or animal models of HIV infection (e.g., SIV models), and to study the selectivity profile of related aminimide derivatives. This cross-species activity profile is a key differentiator from inhibitors that are active solely against HIV-1.

Medicinal Chemistry Lead Optimization and Scaffold Hopping

The extensive structure-activity relationship (SAR) data generated from 29 AQ148 derivatives [1] provides a robust foundation for medicinal chemistry campaigns. Researchers can leverage this SAR to design and synthesize next-generation aminimide-based inhibitors with improved potency, selectivity, or pharmacokinetic properties. The established synthetic routes and biological evaluation protocols accelerate the lead optimization process, making AQ148 an attractive starting point for scaffold-hopping initiatives seeking to escape pre-existing resistance to peptidomimetic inhibitors.

Biochemical Assay Development and Mechanistic Studies

With a well-defined Ki of 137 nM against HIV-1 protease [1], AQ148 serves as a reliable tool compound for developing and validating enzymatic assays. Its moderate potency allows for the detection of both inhibition and reversal effects, facilitating detailed kinetic analyses and mechanistic studies of protease function. Researchers can use AQ148 as a benchmark inhibitor to calibrate assay conditions, to evaluate the potency of novel compounds, or to study the dynamics of inhibitor binding in the context of resistance-associated mutations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for AQ148

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.